molecular formula C15H17NO3S B2736273 N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide CAS No. 98215-46-4

N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2736273
CAS No.: 98215-46-4
M. Wt: 291.37
InChI Key: GTGJRYCDRSYMBB-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of thiophene-carboxamide derivatives that have demonstrated potent biological activities, particularly in the realm of anticancer agent development . Its core structure, which integrates a thiophene heterocycle with a dimethoxyphenethyl moiety, is recognized as a biomimetic of natural anticancer compounds like Combretastatin A-4 (CA-4), mimicking its polar surface area and biological properties . In research settings, this compound is primarily investigated for its potential antiproliferative effects. Studies on closely related analogs have shown that such molecules exhibit promising activity against a range of cancer cell lines, including hepatocellular carcinoma (e.g., Hep3B), cervical adenocarcinoma, and breast carcinoma . The mechanism of action is believed to involve the disruption of tubulin polymerization, thereby inhibiting microtubule formation and leading to cell cycle arrest—a pathway well-characterized for CA-4 and its biomimetics . The thiophene ring, due to its high aromaticity, is critical for the interaction profile within the tubulin-colchicine-binding pocket, potentially contributing to the compound's stability and binding affinity . Beyond oncology, the structural scaffold of this compound is also found in molecules explored for their fungicidal applications, indicating a broader scope for infectious disease research . This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-12-6-5-11(10-13(12)19-2)7-8-16-15(17)14-4-3-9-20-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGJRYCDRSYMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330859
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

98215-46-4
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features:

  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Carboxamide group : Known for its ability to form hydrogen bonds.
  • Dimethoxy-substituted phenyl group : Enhances solubility and interaction with biological targets.

The molecular formula is C16H19N1O3S1C_{16}H_{19}N_{1}O_{3}S_{1} with a molecular weight of approximately 303.39g/mol303.39\,g/mol .

Chemistry

N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced properties .

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial properties : Investigated for its effectiveness against various microbial strains.
  • Anticancer potential : Studies have suggested its potential as a lead compound in developing new anticancer agents .

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects in:

  • Cancer treatment : Preliminary studies indicate that it may inhibit tumor growth through various mechanisms, including enzyme modulation and receptor binding .
  • Infectious diseases : Its antimicrobial properties open avenues for developing new treatments against resistant strains .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Evaluation

In another study, the compound was tested against several bacterial strains. It demonstrated notable antimicrobial activity, particularly against resistant strains, highlighting its potential application in treating infections .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Key Differences :

  • Core Structure : Rip-B replaces the thiophene ring with a benzene ring.
  • Synthesis : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
  • Electronic Properties : The benzene ring lacks sulfur, reducing polarizability compared to thiophene.
  • Biological Implications : Benzamide derivatives often exhibit altered pharmacokinetics due to differences in lipophilicity and hydrogen-bonding capacity.

Structural Analog 2: Nitrothiophene Carboxamides

Examples :

  • N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₀F₃N₃O₄S₂, 42% purity)
  • N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₄H₇F₂N₃O₃S₂, 99.05% purity) .

Key Differences :

  • Thiazole Linkage : The thiazol-2-yl group introduces additional nitrogen, altering binding affinity compared to the phenethylamine chain in the target compound.

Structural Analog 3: N-(2-Nitrophenyl)thiophene-2-carboxamide

Key Differences :

  • Aromatic Substituent : Features a 2-nitrophenyl group instead of 3,4-dimethoxyphenethyl.
  • Crystal Packing : Dihedral angles between thiophene and benzene rings (8.50–13.53°) influence molecular conformation and intermolecular interactions .
  • Toxicity Profile: Nitroaromatic compounds are associated with genotoxicity in mammalian cells, whereas methoxy groups may reduce such risks .

Structural Analog 4: N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide

Key Differences :

  • Chlorine Substituents : Electron-withdrawing Cl atoms may improve binding to hydrophobic enzyme pockets but reduce solubility .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Yield/Purity Notable Properties
N-[2-(3,4-Dimethoxyphenyl)ethyl]thiophene-2-carboxamide Thiophene-2-carboxamide 3,4-Dimethoxyphenethyl ~307.36 (calc.) N/A Enhanced solubility, reduced toxicity
Rip-B Benzamide 3,4-Dimethoxyphenethyl ~285.34 80% yield Higher rigidity, lower polarizability
Nitrothiophene Carboxamide (C₁₆H₁₀F₃N₃O₄S₂) Thiophene-2-carboxamide NO₂, CF₃, thiazole 429.39 42% purity Antibacterial activity, lower stability
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl ~264.28 N/A Genotoxicity, planar conformation
Benzo[b]thiophene Carboxamide Benzo[b]thiophene 3,4-Dichloro, biphenyl 398.31 N/A High lipophilicity, Cl-enhanced binding

Research Findings and Implications

  • Electronic Effects : Methoxy groups in the target compound improve solubility and electron donation, whereas nitro or chlorine substituents in analogs enhance reactivity but may compromise safety .
  • Biological Activity : Thiazole-linked nitrothiophenes show narrow-spectrum antibacterial action, but low purity (42%) limits utility . The target compound’s lack of nitro groups may favor broader therapeutic windows.
  • Structural Flexibility : Dihedral angles in nitrophenyl derivatives suggest conformational adaptability, whereas rigid benzo[b]thiophenes prioritize target specificity .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its efficacy.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H17NO3S. The compound features a thiophene ring substituted with a carboxamide group and a 3,4-dimethoxyphenylethyl moiety. The synthesis typically involves the reaction of 3,4-dimethoxyphenethylamine with thiophene-2-carboxylic acid chloride, often utilizing triethylamine as a base to neutralize hydrochloric acid produced during the reaction .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This compound has been investigated for its potential to inhibit cancer cell proliferation and exhibit antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including this compound. For example:

  • Cell Line Studies : In vitro studies demonstrated significant activity against Hep3B liver cancer cells, with IC50 values indicating effective inhibition of cell growth (IC50 = 5.46 µM) . The compound appears to disrupt spheroid formation in these cells, forcing them into smaller aggregates, which is a critical aspect of cancer cell behavior .
  • Mechanistic Insights : The interaction of these compounds with tubulin suggests a mechanism similar to that of Combretastatin A-4 (CA-4), a known anticancer agent. The thiophene ring enhances binding interactions within the colchicine-binding site on tubulin, promoting cytotoxic effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Bacterial Inhibition : Studies have shown that derivatives of thiophene carboxamides exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism may involve disrupting bacterial cell wall synthesis or function .

Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/Activity Level Mechanism
AnticancerHep3B (liver cancer cells)5.46 µMTubulin binding disruption
AntibacterialStaphylococcus aureusSignificant inhibitionCell wall disruption
AntibacterialBacillus subtilisSignificant inhibitionCell wall disruption

Case Studies and Research Findings

  • Anticancer Study : A study focused on the synthesis of thiophene carboxamide derivatives found that compounds similar to this compound exhibited potent anticancer activity by inducing cell cycle arrest in the G2/M phase .
  • Antioxidant and Antibacterial Evaluation : Another investigation assessed various thiophene derivatives for their antioxidant and antibacterial properties. The results indicated that certain modifications in the chemical structure enhanced their biological activities significantly .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide, and what critical parameters influence yield?

  • Methodology : The compound is synthesized via a coupling reaction between thiophene-2-carbonyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine. Key steps include:

Reagent Preparation : Thiophene-2-carbonyl chloride is generated from thiophene-2-carboxylic acid using thionyl chloride (SOCl₂).

Amine Activation : The amine group in 2-(3,4-dimethoxyphenyl)ethylamine is deprotonated with a base (e.g., triethylamine) to enhance nucleophilicity.

Coupling Reaction : Reflux in anhydrous acetonitrile for 1–3 hours to form the amide bond .

Purification : Crystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

  • Critical Parameters :

  • Moisture control to prevent hydrolysis of the acyl chloride.
  • Stoichiometric excess of acyl chloride (1.2–1.5 eq) to drive the reaction.
  • Reaction temperature (70–80°C) to balance reaction rate and byproduct formation .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Core Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm connectivity. Key signals:
  • Thiophene protons (δ 7.2–7.8 ppm, doublets).
  • Methoxy groups (δ 3.8–3.9 ppm, singlet).
  • Ethyl linker (δ 2.8–3.5 ppm, triplets) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: 346.12).
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility :

  • High solubility in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), and low in aqueous buffers (<1 mg/mL).
    • Stability :
  • Stable at −20°C under inert atmosphere for >6 months.
  • Degrades in acidic/basic conditions (pH <3 or >10) via amide bond hydrolysis .

Advanced Research Questions

Q. How do conformational features (e.g., dihedral angles) influence biological activity?

  • Structural Insights : X-ray crystallography reveals dihedral angles between the thiophene and 3,4-dimethoxyphenyl rings (8.5–13.5°), affecting molecular planarity and target binding.
  • Activity Correlation : Planar conformations enhance π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while non-planar conformations reduce potency .
  • Table 1 : Crystallographic Data

ParameterValue
Space groupP21/c
a, b, c (Å)21.977, 12.229, 10.222
β (°)93.49
R-factor0.046

Q. What strategies are employed to resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

  • Approaches :

Assay Standardization : Use of reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability.

Cellular Context : Evaluate activity in isogenic cell lines to isolate genetic vs. environmental factors.

Metabolic Stability : Assess liver microsome stability (e.g., t₁/₂ in human microsomes) to account for degradation during assays .

Q. How can computational methods predict molecular targets and optimize derivatives?

  • In Silico Workflow :

Docking Studies : AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries.

QSAR Modeling : Use Hammett constants for methoxy groups to correlate electron-donating effects with activity.

ADMET Prediction : SwissADME for bioavailability and toxicity profiling .

Q. What toxicological assessments are critical for preclinical development?

  • Key Tests :

  • In Vitro Cytotoxicity : MTT assays in HepG2 (liver) and HEK293 (kidney) cells (typical IC₅₀ >50 μM for safety).
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
    • Metabolite Identification : LC-MS/MS to detect reactive intermediates (e.g., quinone methides from demethylation) .

Methodological Notes

  • Advanced NMR Assignments : Use 2D experiments (COSY, HSQC) to resolve overlapping signals in the ethyl and methoxy regions .
  • Crystallization Optimization : Employ slow evaporation in mixed solvents (e.g., DCM/hexane) for high-quality single crystals .

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